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Executive Summary

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders
characterized by impaired cortisol synthesis, leading to chronic stimulation of the adrenal cortex
and consequent hyperandrogenism.[1] Current treatment paradigms, reliant on lifelong
glucocorticoid therapy, are often associated with significant metabolic and cardiovascular
comorbidities.[2] Nevanimibe (formerly ATR-101), a selective inhibitor of acyl-CoA:cholesterol
acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), emerged as a
novel therapeutic candidate for CAH.[3][4] This technical guide provides an in-depth analysis of
the therapeutic potential of Nevanimibe, summarizing key preclinical and clinical findings,
detailing experimental methodologies, and outlining the core signaling pathways involved.
While the development of Nevanimibe for CAH has been discontinued, the data and scientific
rationale presented herein offer valuable insights for future drug development efforts in this
field.[5]

Introduction to Congenital Adrenal Hyperplasia

CAH encompasses a family of genetic disorders affecting adrenal steroidogenesis.[2] The most
common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, resulting from
mutations in the CYP21A2 gene.[1] This enzymatic block impairs the conversion of 17-
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hydroxyprogesterone (17-OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone,
leading to cortisol and, in severe cases, aldosterone deficiency.[5] The lack of negative
feedback from cortisol on the hypothalamic-pituitary-adrenal (HPA) axis results in excessive
secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
[6] Chronic ACTH overstimulation leads to adrenal hyperplasia and the shunting of
accumulated steroid precursors towards the androgen synthesis pathway, resulting in
hyperandrogenism.[1]

Current standard of care involves lifelong glucocorticoid replacement to compensate for cortisol
deficiency and suppress excess ACTH production.[7] However, the supraphysiologic doses
often required to control hyperandrogenism can lead to iatrogenic Cushing's syndrome,
metabolic syndrome, cardiovascular disease, and osteoporosis.[2] This therapeutic challenge
underscores the significant unmet need for novel, non-glucocorticoid-based therapies for CAH.

Nevanimibe: Mechanism of Action

Nevanimibe is an orally administered small molecule that selectively inhibits ACAT1.[4] ACAT1
Is a crucial intracellular enzyme responsible for the esterification of free cholesterol into
cholesteryl esters for storage within lipid droplets in adrenal cortical cells.[8] These stored
cholesteryl esters serve as the primary substrate for steroidogenesis.[4]

By inhibiting ACAT1, Nevanimibe reduces the pool of available cholesteryl esters, thereby
limiting the substrate for the synthesis of all adrenal steroids, including cortisol, aldosterone,
and androgens.[4] This mechanism is independent of ACTH, offering a potential advantage
over glucocorticoid therapy by directly targeting adrenal androgen production.[9] At higher
concentrations, Nevanimibe has been shown to induce apoptosis in adrenocortical cells, a
mechanism explored in the context of adrenocortical carcinoma.[10][11]
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Nevanimibe's Mechanism of Action in Adrenal Steroidogenesis.

Preclinical Evidence

Preclinical investigations into Nevanimibe's effects on adrenal steroidogenesis laid the
groundwork for its clinical evaluation in CAH. These studies, conducted in various in vitro and
in vivo models, aimed to characterize the drug's potency, selectivity, and overall impact on

adrenal function.
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In Vitro ACAT1 Inhibition Assays

The inhibitory activity of Nevanimibe on ACAT1 was quantified using cell-based fluorescence
assays.[7][12] These assays typically involve the use of a fluorescent cholesterol analog, such
as NBD-cholesterol, which exhibits a significant increase in fluorescence intensity upon
esterification and incorporation into lipid droplets.[7]

Experimental Protocol: Cell-Based ACAT Inhibition Assay

e Cell Culture: AC29 cells, which lack endogenous ACAT activity, are stably transfected to
express either human ACAT1 or ACAT2.[7]

o Compound Incubation: Cells are pre-incubated with varying concentrations of Nevanimibe
or a vehicle control.

o Fluorescent Substrate Addition: NBD-cholesterol is added to the culture medium.

o Fluorescence Measurement: Following a defined incubation period, the intracellular
fluorescence is measured using a fluorescence plate reader. The increase in fluorescence
corresponds to ACAT activity.

o Data Analysis: The concentration of Nevanimibe required to inhibit 50% of the ACAT1
activity (IC50) is calculated.

Animal Models of Congenital Adrenal Hyperplasia

Various animal models have been developed to study the pathophysiology of CAH and to
evaluate novel therapeutic interventions.[1] A recently developed humanized mouse model,
carrying a CAH-causing mutation in the human CYP21A2 gene, represents a significant
advancement in the field.[9][13][14] These mice exhibit key features of human CAH, including
adrenal hyperplasia, low corticosterone levels, and elevated progesterone.[9] While specific
preclinical data for Nevanimibe in these newer models is not publicly available, they represent
the current standard for evaluating the in vivo efficacy of candidate drugs for CAH.

Experimental Protocol: Evaluation in a Humanized CAH Mouse Model

e Animal Model: Utilize a validated humanized CAH mouse model (e.g., CYP21A2-R484Q
mutant mouse).[9]
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e Drug Administration: Administer Nevanimibe or vehicle control to cohorts of mice via oral
gavage for a specified duration.

» Hormone Level Monitoring: Collect blood samples at baseline and at various time points
during treatment. Measure serum concentrations of key steroids, including 17-OHP,
androstenedione, and corticosterone, using LC-MS/MS.

o Adrenal Gland Histology: At the end of the study, harvest adrenal glands for histological
analysis to assess for changes in adrenal hyperplasia.

o Data Analysis: Compare hormone levels and adrenal morphology between the Nevanimibe-
treated and control groups.

Clinical Development of Nevanimibe in CAH

The clinical investigation of Nevanimibe for CAH primarily centered on a Phase 2, multicenter,
single-blind, dose-titration study (NCT02804178).[9][14] A subsequent Phase 2b study
(NCT03669549) was initiated but later terminated.[5][15]

Phase 2 Clinical Trial (NCT02804178)

This study aimed to evaluate the efficacy and safety of Nevanimibe as an add-on therapy in
adults with uncontrolled classic CAH.[9][14]

Experimental Protocol: Phase 2 Clinical Trial Design

o Study Population: 10 adults with classic CAH and elevated baseline 17-OHP levels (=4 times
the upper limit of normal [ULN]).[2][9]

» Study Design: A multicenter, single-blind, dose-titration study.[9][14]

o Treatment Protocol: Patients received an initial dose of Nevanimibe (125 mg twice daily) for
two weeks, followed by a two-week single-blind placebo washout.[6][16] The Nevanimibe
dose was then titrated upwards (to 250, 500, 750, and 1000 mg twice daily) if the primary
endpoint was not achieved.[9][14]

e Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a
reduction in 17-OHP to <2 times the ULN.[17]
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o Hormone Analysis: Serum levels of 17-OHP and androstenedione were measured at
baseline and throughout the study.[9]

Methodology: Steroid Hormone Quantification by LC-MS/MS

The accurate measurement of steroid hormones is critical for the management of CAH and for
evaluating the efficacy of novel therapies. Liquid chromatography-tandem mass spectrometry
(LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity,
overcoming the cross-reactivity issues often encountered with immunoassays.[3][4][16]

o Sample Preparation: Serum samples (typically 50-100 pL) are subjected to a protein
precipitation step with a solvent such as methanol, followed by liquid-liquid extraction with a
solvent like methyl-tert-butyl-ether (MTBE).[3][18] An internal standard (a stable isotope-
labeled version of the analyte, e.g., [2H8] 17-OHP) is added at the beginning of the process
to correct for extraction losses and matrix effects.[3]

» Chromatographic Separation: The extracted and reconstituted samples are injected into a
liquid chromatography system. Reversed-phase chromatography, often using a C18 column,
is employed to separate the different steroid hormones based on their polarity.[3]

o Mass Spectrometric Detection: The separated analytes are ionized, typically using
atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[16][18]
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where
specific precursor-to-product ion transitions for each steroid are monitored, ensuring high
selectivity and accurate quantification.[4]

LC-MS/MS Workflow for Steroid Analysis

Serum Sample Liquid-Liquid Liquid Tandem Mass Data Analysis &
+ Internal Standard Extraction Chromatography Spectrometry (MRM) Quantification

Click to download full resolution via product page

LC-MS/MS Workflow for Steroid Hormone Quantification.
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Clinical Trial Results

The Phase 2 study of Nevanimibe in CAH demonstrated a biological effect on adrenal
steroidogenesis, although the primary endpoint was met by a limited number of participants.

Data Presentation: Summary of Phase 2 Clinical Trial (NCT02804178) Results

Parameter Result

o 10 adults with classic CAH (9 completed the
Participants

study)
Baseline Mean Age 30.3 £ 13.8 years
Baseline Mean Glucocorticoid Dose 24.7 £ 10.4 mg/day (hydrocortisone equivalent)

2 out of 9 subjects (22%) achieved a 17-OHP

Primary Endpoint Achievement
level <2x ULN

) 5 other subjects experienced a 27-72%
17-OHP Reduction )
decrease in 17-OHP levels

) Did not effectively suppress androstenedione
Effect on Androstenedione evel
evels

Most Common Adverse Events Gastrointestinal (30%)

) One subject discontinued due to a related
Serious Adverse Events ]
serious adverse event

Data sourced from EI-Maouche D, et al. J Clin Endocrinol Metab. 2020.[2][9][14]

The study concluded that Nevanimibe decreased 17-OHP levels within two weeks of
treatment, but larger and longer-duration studies were needed to further evaluate its efficacy.[2]
[9][14] The lack of a significant effect on androstenedione was a notable limitation.[3][5]

Conclusion and Future Perspectives

Nevanimibe represented a promising, mechanistically novel approach to the treatment of
congenital adrenal hyperplasia. By directly targeting the synthesis of adrenal steroids, it held
the potential to reduce the androgen excess in CAH without relying on supraphysiologic doses
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of glucocorticoids. The Phase 2 clinical trial data demonstrated a proof-of-concept in reducing
17-OHP levels, a key biomarker of the disease.

However, the failure to robustly suppress androstenedione levels and the subsequent
discontinuation of its clinical development for CAH highlight the challenges in translating this
mechanism into a clinically effective therapy.[3][5] Future research in this area may focus on
developing more potent ACAT1 inhibitors, exploring combination therapies, or targeting other
novel pathways in adrenal steroidogenesis. The insights gained from the development of
Nevanimibe provide a valuable foundation for these future endeavors, emphasizing the need
for therapies that can effectively control the full spectrum of adrenal androgen excess in CAH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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